N-(4-bromobenzyl)-beta-alanine
Description
N-(4-bromobenzyl)-beta-alanine is a synthetic derivative of beta-alanine, a non-essential amino acid involved in carnosine biosynthesis. Beta-alanine itself is endogenously synthesized via pyrimidine catabolism or obtained from dietary sources like meat .
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c11-9-3-1-8(2-4-9)7-12-6-5-10(13)14/h1-4,12H,5-7H2,(H,13,14) |
InChI Key |
XRGQGNQOZXTZKU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNCCC(=O)O)Br |
Canonical SMILES |
C1=CC(=CC=C1C[NH2+]CCC(=O)[O-])Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Beta-Alanine Derivatives with Aromatic Substituents
Findings :
- Substituent Effects : Bromobenzyl groups (as in Compounds 57–59) enhance binding to hydrophobic enzyme pockets, while polar groups (e.g., hydroxymethyl in Compound 58) improve aqueous solubility. The cyanamide group in Compound 59 may sterically hinder target interactions, explaining its lower potency .
- Nitro vs. Bromo Groups : N-(4-acetyl-2-nitrophenyl)-beta-alanine (BB12-1069) contains a nitro group, which is electron-withdrawing and may enhance reactivity in nucleophilic substitution reactions compared to bromo substituents .
Substrate Analogues in Enzymatic Studies
- 4-Aminobenzylamine and 4-nitrobenzylamine: These are substrate analogues for enzymes like beta-alanine synthase. The bromo group in N-(4-bromobenzyl)-beta-alanine may mimic the electronic properties of nitro groups but with slower metabolic degradation due to stronger C-Br bonds .
- Benfuracarb (Ethyl N-((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(1-methylethyl)-beta-alanine): A pesticidal beta-alanine derivative with a thiocarbamate group. Unlike this compound, benfuracarb’s sulfur moiety enhances insecticidal activity by disrupting acetylcholinesterase .
Enzymatic Interactions: Beta-alanine synthase (PYD3) in Saccharomyces kluyveri processes N-carbamyl-beta-alanine, a pyrimidine catabolite. Structural analogs like this compound may compete with natural substrates, but their bulky aromatic groups likely reduce enzyme affinity compared to smaller substituents (e.g., 4-aminobenzylamine) .
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